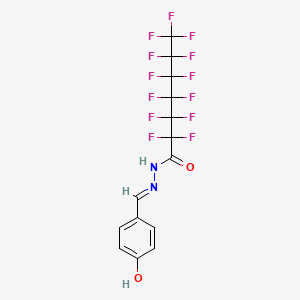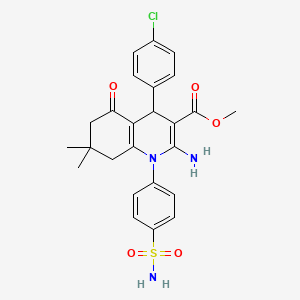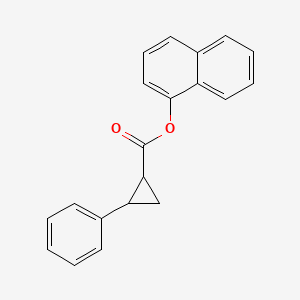
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-heptanoic acid (4-hydroxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE typically involves the reaction of a fluorinated heptane derivative with a hydrazide compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include fluorinated heptane derivatives, hydrazides, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar hydrophobic properties.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface modification and polymer synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE is unique due to its specific combination of fluorinated heptane and hydrazide moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C14H7F13N2O2 |
|---|---|
Molecular Weight |
482.20 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-hydroxyphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H7F13N2O2/c15-9(16,8(31)29-28-5-6-1-3-7(30)4-2-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5,30H,(H,29,31)/b28-5+ |
InChI Key |
FOSLPHNUAQMFKG-RSLIBCCBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide](/img/structure/B11097480.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11097486.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11097493.png)


![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B11097515.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11097524.png)
![4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL](/img/structure/B11097528.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-(2-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11097536.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11097541.png)
![3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11097549.png)



